molecular formula C10H6F3NO4S B12886925 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole

Cat. No.: B12886925
M. Wt: 293.22 g/mol
InChI Key: AUXNSLJQJJJEHD-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents such as trifluoromethanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler structure without the carboxy(hydroxy)methyl and trifluoromethylthio groups.

    Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring structure.

    Imidazole: A five-membered ring containing two nitrogen atoms.

Uniqueness

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both the carboxy(hydroxy)methyl and trifluoromethylthio groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making the compound valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H6F3NO4S

Molecular Weight

293.22 g/mol

IUPAC Name

2-hydroxy-2-[7-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]acetic acid

InChI

InChI=1S/C10H6F3NO4S/c11-10(12,13)19-5-3-1-2-4-7(5)18-8(14-4)6(15)9(16)17/h1-3,6,15H,(H,16,17)

InChI Key

AUXNSLJQJJJEHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)C(C(=O)O)O

Origin of Product

United States

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